N-(2,4-Dichlorophenyl)benzenesulfonamide: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
N-(2,4-Dichlorophenyl)benzenesulfonamide: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry and materials science, aromatic sulfonamides serve as highly versatile scaffolds. N-(2,4-Dichlorophenyl)benzenesulfonamide (CAS: 328258-27-1) represents a structurally significant halogenated sulfonamide characterized by a benzenesulfonamide moiety linked to a dichlorophenyl group. The integration of multiple electron-withdrawing chlorine atoms significantly modulates the compound's lipophilicity, electronic distribution, and steric profile. This technical whitepaper provides an in-depth analysis of its physicochemical properties, elucidates a self-validating synthetic protocol, and explores its supramolecular interactions relevant to drug development [1].
Structural and Physicochemical Profiling
The molecular architecture of N-(2,4-Dichlorophenyl)benzenesulfonamide is defined by the –SO₂–NH– linkage bridging two aromatic systems. The sulfonamide functional group confers rigidity to the molecule, while the 2,4-dichloro substitution pattern on the aniline ring introduces significant steric bulk and inductive electron withdrawal. This specific arrangement minimizes steric clashes between the aromatic planes, facilitating a highly ordered crystalline lattice—a property reflected in its distinct melting point [1].
The quantitative physicochemical parameters critical for analytical characterization and pharmacokinetic modeling are summarized in Table 1 below [2][3][4].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Product Name | N-(2,4-Dichlorophenyl)benzenesulfonamide |
| CAS Number | 328258-27-1 |
| Molecular Formula | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.18 g/mol |
| Exact Mass | 300.9731 Da |
| Melting Point | 170–175 °C |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO; slightly soluble in water |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
| InChIKey | SOFDUICRCUMOJF-UHFFFAOYSA-N |
Synthetic Methodologies & Mechanistic Logic
The synthesis of N-(2,4-Dichlorophenyl)benzenesulfonamide relies on a classic nucleophilic acyl substitution pathway. However, the presence of two electron-withdrawing chlorine atoms on the aniline derivative significantly reduces its nucleophilicity. Therefore, the reaction conditions must be carefully engineered to drive the equilibrium forward while preventing side reactions.
Workflow for the synthesis and purification of N-(2,4-Dichlorophenyl)benzenesulfonamide.
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that each step provides mechanistic feedback to the researcher.
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Preparation of the Reaction Matrix :
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Action : Dissolve 10.0 mmol of 2,4-dichloroaniline in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality : The nucleophilicity of 2,4-dichloroaniline is inherently suppressed by the inductive effects of the ortho- and para-chlorine atoms. Anhydrous DCM provides a non-polar, aprotic environment that prevents the competitive hydrolysis of the highly reactive benzenesulfonyl chloride, ensuring the electrophile remains fully available for the amine [1].
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Addition of the Acid Scavenger :
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Action : Introduce 15.0 mmol (1.5 equivalents) of anhydrous pyridine to the solution.
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Causality : The coupling reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the remaining 2,4-dichloroaniline, rendering it non-nucleophilic and stalling the reaction. Pyridine acts as a thermodynamic sink for the proton, driving the equilibrium forward [2].
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Electrophilic Coupling :
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Action : Cool the reaction vessel to 0 °C using an ice bath. Slowly add 11.0 mmol of benzenesulfonyl chloride dropwise over 15 minutes.
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Causality : The formation of the sulfonamide bond is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of bis-sulfonated byproducts (e.g., N,N-bis(phenylsulfonyl)-2,4-dichloroaniline), which are sterically hindered but possible under aggressive conditions.
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Self-Validating Reaction Monitoring :
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Action : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
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Causality : TLC provides a real-time, self-validating checkpoint. The complete disappearance of the 2,4-dichloroaniline spot confirms total conversion, dictating the exact moment to initiate the workup phase and preventing unnecessary degradation.
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Aqueous Workup and Isolation :
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Action : Quench the reaction with 20 mL of 1M aqueous HCl, separate the layers, and wash the organic layer with saturated aqueous NaCl (brine). Dry over anhydrous Na₂SO₄.
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Causality : The 1M HCl wash selectively protonates residual pyridine and any trace unreacted aniline, partitioning them into the aqueous waste stream. The brine wash osmoticizes water out of the organic layer, and Na₂SO₄ removes trace moisture prior to concentration.
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Purification via Recrystallization :
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Action : Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from a hot ethanol/water mixture to yield the final white crystalline product.
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Causality : Recrystallization exploits the differential solubility of the target molecule and trace impurities. The rigid, planar nature of the sulfonamide facilitates strong intermolecular hydrogen bonding, allowing it to form a highly ordered crystalline lattice (melting point 170–175 °C) while impurities remain dissolved in the mother liquor [1].
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Pharmacological Potential & Supramolecular Interactions
Aromatic sulfonamides are privileged structures in medicinal chemistry, frequently utilized as antimicrobial agents and specific inhibitors of metalloenzymes (such as Carbonic Anhydrases and Cyclooxygenases). The bioactivity of N-(2,4-Dichlorophenyl)benzenesulfonamide is heavily influenced by its supramolecular recognition features [1].
The relatively acidic proton of the sulfonamide nitrogen (pKa ~ 9.5) allows the molecule to exist as an anion at physiological pH in specific microenvironments. This anionic state is highly effective at coordinating with metal cations, such as the Zn²⁺ ion located in the active site of various target enzymes. Concurrently, the 2,4-dichlorophenyl ring provides significant hydrophobic bulk, allowing the molecule to anchor deeply into lipophilic binding pockets via π-π stacking and halogen bonding interactions.
Putative mechanism of action for aryl sulfonamides via metalloenzyme coordination.
Conclusion
N-(2,4-Dichlorophenyl)benzenesulfonamide is a highly stable, lipophilic compound with a molecular weight of 302.18 g/mol . Its synthesis requires careful control of electrophilic coupling conditions due to the deactivated nature of the halogenated aniline precursor. Because of its structural rigidity, distinct dihedral geometry, and capacity for metal ion coordination, it remains a valuable scaffold for researchers engaged in structure-property modeling and the targeted design of bioactive molecular hybrids.
References
- EvitaChem. "Buy N-(2,4-Dichlorophenyl)benzenesulfonamide (EVT-1357274) | 328258-27-1". EvitaChem.
- BenchChem. "N-(2,4-Dichlorophenyl)benzenesulfonamide|CAS 328258-27-1". BenchChem.
- Echemi. "N-(2,4-Dichlorophenyl)benzenesulfonamide". Echemi.
- PubChem. "Eltenac | C12H9Cl2NO2S | CID 51717".
